6-Morpholin-4-ylhexa-3,5-diyn-2-one
Description
6-Morpholin-4-ylhexa-3,5-diyn-2-one is a synthetic organic compound characterized by a linear hexa-carbon chain (positions 1–6) with conjugated triple bonds at positions 3 and 4. The molecule features a morpholine moiety (a six-membered heterocyclic ring containing one nitrogen and one oxygen atom) attached to carbon 6 and a ketone functional group at carbon 5. This combination of electron-deficient acetylenic bonds and electron-rich morpholine imparts unique physicochemical properties, such as enhanced solubility in polar solvents compared to purely hydrocarbon-based polyynes.
Properties
CAS No. |
80487-55-4 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-morpholin-4-ylhexa-3,5-diyn-2-one |
InChI |
InChI=1S/C10H11NO2/c1-10(12)4-2-3-5-11-6-8-13-9-7-11/h6-9H2,1H3 |
InChI Key |
PQSCQJYZZTYSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC#CN1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholin-4-ylhexa-3,5-diyn-2-one typically involves the reaction of morpholine with hexa-3,5-diyn-2-one under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Morpholin-4-ylhexa-3,5-diyn-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The morpholine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted morpholine derivatives .
Scientific Research Applications
6-Morpholin-4-ylhexa-3,5-diyn-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 6-Morpholin-4-ylhexa-3,5-diyn-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 6-Morpholin-4-ylhexa-3,5-diyn-2-one with compounds sharing structural motifs like polyyne chains, ketones, or heterocyclic substituents:
Key Differences and Implications
Substituent Effects: The morpholine group in this compound introduces nitrogen and oxygen atoms, enhancing solubility in polar solvents compared to phenyl-substituted analogs (e.g., 6-Phenylhexa-1,3,5-triyn-1-ol). This could facilitate its use in aqueous-phase reactions or drug formulations .
Chain Length and Triple Bond Positioning: Shorter chains (hexa vs. nona) may increase rigidity and reduce steric hindrance, favoring applications in molecular electronics. Conjugated triple bonds (e.g., 3,5-diyn vs. 1,3,5-triyn) influence electronic properties; extended conjugation in triynes could enhance light absorption but reduce stability .
Functional Group Reactivity: Ketones (e.g., in this compound and Nona-3,5-diyn-2-one) are prone to nucleophilic attacks, enabling derivatization, whereas hydroxyl groups (e.g., in 7-Phenyl-hepta-4,6-diyn-1,2-diol) facilitate hydrogen bonding and coordination chemistry .
Notes on Structural Characterization and Software
- Crystallographic Analysis : The structural determination of such compounds often relies on software like SHELXL for refinement and ORTEP-III for graphical representation of molecular geometry .
- Ring Conformation Analysis : The morpholine ring’s puckering parameters can be quantified using Cremer and Pople’s methodology, which defines out-of-plane displacements for heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
